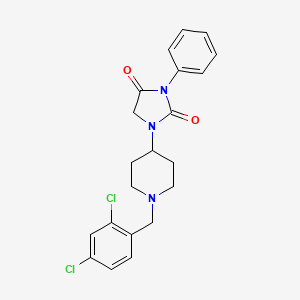

1-(1-(2,4-Dichlorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1-(2,4-Dichlorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, also known as ABT-199, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that plays a crucial role in inhibiting programmed cell death. ABT-199 has shown promising results in preclinical and clinical studies as a potential treatment for various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

Researchers have developed synthesis methods for compounds within the same family as 1-(1-(2,4-Dichlorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, focusing on their spatial structure and stereochemistry. Techniques such as the Bucherer—Bergs and Strecker methods have been employed to synthesize piperidine-4-spiro-5′-imidazolidine-2′,4′-diones, revealing the compounds' stereochemical composition through NMR data (Unkovskii et al., 1994).

Antimicrobial Activity

Several studies have investigated the antimicrobial efficacy of related compounds. For instance, thiazolidine-2,4-diones and their derivatives have shown notable antibacterial activity against Gram-positive bacteria and antifungal activity, albeit with variable effectiveness against Gram-negative bacteria (Prakash et al., 2011). Another study synthesized pyrazolo-thiazolyl alkoxy-1H-isoindole-1,3(2H)-dione derivatives, demonstrating their antibacterial and antifungal potentials (Jat et al., 2006).

Anticancer Activity

N-substituted indole derivatives, including those structurally similar to the target compound, have been synthesized and tested for their anticancer activities, particularly against human breast cancer cell lines. Some derivatives have shown promising results in inhibiting topoisomerase-I enzyme, highlighting their therapeutic potential (Kumar & Sharma, 2022).

Insecticidal Activity

The dihydropiperazine ring system, as a bioisosteric replacement for the imidazolidine ring system in neonicotinoid compounds, has been explored for insecticidal activity. This research opens avenues for developing novel insecticides based on structural modifications of the dihydropiperazine nucleus (Samaritoni et al., 2003).

Eigenschaften

IUPAC Name |

1-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21Cl2N3O2/c22-16-7-6-15(19(23)12-16)13-24-10-8-17(9-11-24)25-14-20(27)26(21(25)28)18-4-2-1-3-5-18/h1-7,12,17H,8-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWSAHDMLFHSEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)CC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyano-N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride](/img/structure/B2520638.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2520645.png)

![Methyl 1-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2520654.png)

![3-(4-fluoro-3-methylphenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B2520657.png)